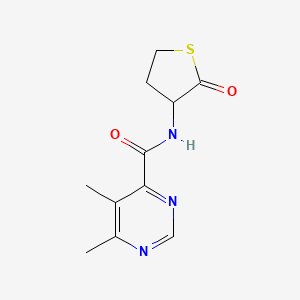

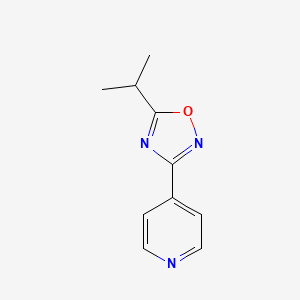

![molecular formula C19H22FN5S2 B2516381 2-[[5-正丁-2-基硫代-4-(4-氟苯基)-1,2,4-三唑-3-基]甲硫代基]-4,6-二甲基嘧啶 CAS No. 868222-42-8](/img/structure/B2516381.png)

2-[[5-正丁-2-基硫代-4-(4-氟苯基)-1,2,4-三唑-3-基]甲硫代基]-4,6-二甲基嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-[[5-Butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine is a novel derivative that falls within the category of sulfur-containing heterocyclic compounds. These types of compounds are of significant interest due to their potential pharmacological activities and their applications in medicinal chemistry. The compound is structurally related to triazole and pyrimidine derivatives, which are known to exhibit a wide range of biological activities.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the alkylation of 5-(4,6-dimethyl-2-pyrimidinylsulfanyl)methyl-1,2,4-triazole-3-thione with various alkyl halides leads to the formation of S-substituted 1,2,4-triazoles. These synthetic pathways involve multiple steps, including condensation and cyclization reactions, which can yield complex heterocyclic systems with potential for further functionalization . Although the exact synthesis of the compound is not detailed, the methodologies applied to similar structures suggest a multi-step synthetic route involving the introduction of the butan-2-ylsulfanyl and 4-fluorophenyl groups to the core triazole and pyrimidine moieties.

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring and a pyrimidine ring, both of which are common scaffolds in drug design. The presence of the butan-2-ylsulfanyl and 4-fluorophenyl groups suggests that the compound could exhibit unique electronic and steric properties, potentially affecting its binding affinity to biological targets. The sulfur atoms in the molecule may also play a role in its chemical reactivity and interaction with biomolecules.

Chemical Reactions Analysis

Compounds similar to the one have been shown to undergo various chemical transformations. For example, the cyclization of substituted triazole-thiones can lead to thiazolo[3,2-b][1,2,4]triazol-3(2H)-ones, and further condensation with aromatic aldehydes can yield substituted thiazolo-triazoles . Additionally, ring-disclosure reactions and amination are possible, expanding the chemical diversity and potential applications of these compounds. The presence of the alkylsulfanyl group in the compound may also allow for oxidation to sulfoxides, which can alter the compound's physical and chemical properties .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-[[5-Butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine are not provided, related compounds exhibit properties that are influenced by their heterocyclic structures and substituents. The introduction of alkylsulfanyl and fluorophenyl groups is likely to affect the compound's lipophilicity, solubility, and overall stability. These properties are crucial for the compound's potential as a pharmacological agent, as they can influence its bioavailability and metabolic profile. The oxidation of sulfur groups to sulfoxides can also impact the compound's reactivity and its interaction with biological targets .

科学研究应用

抗真菌剂工艺开发

广谱三唑类抗真菌剂伏立康唑的合成和工艺开发,举例说明了类似三唑类和嘧啶类衍生物在药物开发中的应用。该研究详细说明了合成途径,包括非对映控制和立体化学拆分过程,突出了该化合物在治疗真菌感染中的重要性 (Butters 等人,2001).

新型合成方法

通过特定的硫代乙酰肼合成 5,7-二甲基-[1,2,4]三唑并[1,5-a]嘧啶-2-硫醇及其衍生物的研究展示了创造三唑类和嘧啶类化合物的新方法。这些方法可能适用于合成该化合物,反映了这些化学框架在生成新分子方面的多功能性和适应性 (阮天聪等人,2014).

抗菌和抗原生动物活性

具有抗菌特性的吡唑并[1,5-a]嘧啶衍生物的开发和评估表明了相关化学实体在对抗微生物和原生动物感染中的潜在用途。此类研究强调了具有相似结构基序的化合物可能表现出的广泛生物活性,为开发新疗法提供了途径 (Amani M. R. Alsaedi 等人,2019).

超分子化学应用

嘧啶衍生物在形成氢键超分子组装体方面的研究突出了具有嘧啶核心的化合物在材料科学中的潜力。这些发现表明在创建具有特定性质的新型分子结构和材料方面的应用,例如增强稳定性或独特的电子特性 (Fonari 等人,2004).

属性

IUPAC Name |

2-[[5-butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN5S2/c1-5-14(4)27-19-24-23-17(25(19)16-8-6-15(20)7-9-16)11-26-18-21-12(2)10-13(3)22-18/h6-10,14H,5,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLJULQKPXUEKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=NN=C(N1C2=CC=C(C=C2)F)CSC3=NC(=CC(=N3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[5-Butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

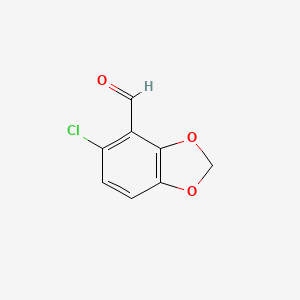

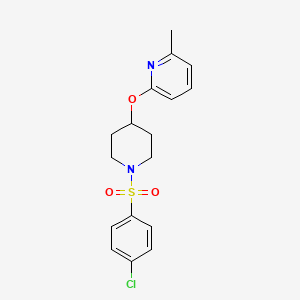

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2516298.png)

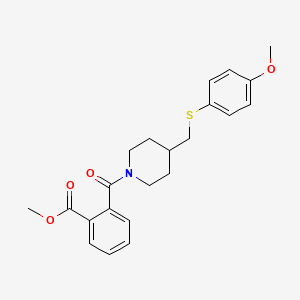

![2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2516301.png)

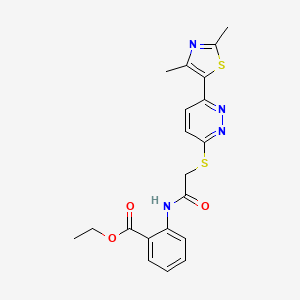

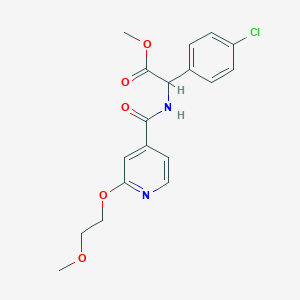

![6-[[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2516303.png)

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-phenethylurea](/img/structure/B2516315.png)

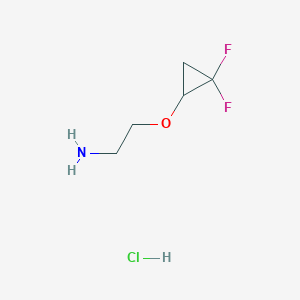

![1-[2-(2-Piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B2516321.png)